4-(Propane-1-sulfonyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Propane-1-sulfonyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-(Propane-1-sulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents and conditions for these reactions include mild temperatures, appropriate solvents (e.g., acetonitrile), and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Propane-1-sulfonyl)cyclohexan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Propane-1-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-(Propane-1-sulfonyl)cyclohexan-1-amine can be compared with other sulfonyl-containing compounds, such as:
4-Isopropylcyclohexan-1-amine: Similar in structure but with an isopropyl group instead of a propane-1-sulfonyl group.
Cyclohexanamine derivatives: These compounds share the cyclohexane ring structure but differ in their substituents.
The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
4-propylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h8-9H,2-7,10H2,1H3 |
InChI Key |
NZDOGLUPYLZYMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.